molecular formula C15H24FN3O4S2 B2531215 4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034601-46-0

4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2531215
CAS No.: 2034601-46-0
M. Wt: 393.49
InChI Key: BCDPKRVDMISIMW-UHFFFAOYSA-N
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Description

4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is an organic compound featuring a dual sulfonamide functional group architecture, built around a central piperidine scaffold . The molecular structure, characterized by the formula C15H24FN3O4S2, incorporates a 2-fluorophenyl moiety linked via a methylsulfonamido group . While specific biological data for this precise molecule is not available in the public domain, its structure suggests significant potential for investigation in medicinal chemistry and chemical biology. Compounds containing fluorophenyl and sulfonamide groups are frequently explored in pharmaceutical research for their ability to interact with a variety of biological targets . For instance, structurally related molecules featuring fluorophenyl and piperazine groups have been identified as potent inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which are key targets in nucleotide biosynthesis and chemotherapeutic research . Similarly, other sulfonamide-based compounds and fluorophenyl derivatives are being actively studied for their roles as TRPV1 antagonists for pain management and as modulators of apoptotic proteins like BCL2 in oncology research . This reagent is well-suited for exploratory studies in hit-to-lead optimization campaigns, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex molecules targeting various enzyme and receptor families.

Properties

IUPAC Name

4-[[(2-fluorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FN3O4S2/c1-18(2)25(22,23)19-9-7-13(8-10-19)11-17-24(20,21)12-14-5-3-4-6-15(14)16/h3-6,13,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDPKRVDMISIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group One common synthetic route is the reaction of 2-fluorobenzaldehyde with methylamine to form the corresponding imine, followed by reduction to produce the corresponding amine

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form the corresponding fluorophenol.

  • Reduction: : The sulfonamide group can be reduced to form the corresponding amine.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Alkylated or aminated piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Applications in material science and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

  • 4-(((2-Chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034601-59-5): Molecular Formula: C₁₅H₂₄ClN₃O₄S₂ (MW: 410.0 g/mol). Key Difference: Chlorine replaces fluorine on the phenyl ring.
Property Fluorine Analog (Target) Chlorine Analog
Molecular Weight 408.49 g/mol 410.0 g/mol
Halogen Substituent Fluorine (small, electronegative) Chlorine (larger, lipophilic)
Predicted LogP* ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity)

*Estimated using fragment-based methods.

Thiazole-Based Sulfonamide Derivatives (BRAF/HDAC Inhibitors)

Compounds 14f–14j from feature 2,6-difluorophenylsulfonamido groups linked to thiazole-pyrimidine scaffolds. These exhibit dual BRAF/HDAC inhibitory activity, with substituents (ethyl, isopropyl, cyclopropyl) influencing potency:

  • 14g (isopropyl substituent) showed 70% yield and enhanced enzymatic inhibition compared to 14h (cyclopropyl, 54% yield), suggesting bulkier groups may hinder synthesis but improve target engagement .
  • Comparison with Target Compound : The piperidine core in the target compound may confer better solubility than rigid thiazole-pyrimidine systems, though at the cost of reduced planar stacking interactions with enzymes.

Functional Group Variations

  • N-[3-(4-FLUOROPHENOXY)PHENYL]-4-[(2-HYDROXYBENZYL)AMINO]PIPERIDINE-1-SULFONAMIDE (): Replaces the methylsulfonamido group with a hydroxybenzylamino moiety.

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: Traditional sulfonamides (e.g., sulfamethoxazole) target dihydropteroate synthase. The fluorine substituent in the target compound may mitigate resistance mechanisms common in older sulfonamides .
  • Pesticide Applications : Structurally related compounds like tolylfluanid () demonstrate sulfonamide utility in agrochemicals, suggesting possible fungicidal activity for the target compound .

Biological Activity

4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the context of cancer treatment and infectious disease management. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications.

Structural Characteristics

The compound features a piperidine core substituted with various functional groups, including a fluorophenyl moiety and sulfonamide groups. Its chemical structure can be represented as follows:

C15H20FN3O4S2\text{C}_{15}\text{H}_{20}\text{F}\text{N}_3\text{O}_4\text{S}_2

The biological activity of this compound primarily involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a critical role in cellular processes such as proliferation, migration, and differentiation. Inhibiting these receptors can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic properties of similar sulfonamide derivatives, indicating that methyl sulfonamide substituents can enhance absorption and bioavailability. For instance, modifications at specific positions have shown improved solubility and permeability, which are crucial for oral administration .

Table 1: Pharmacokinetic Properties of Sulfonamide Derivatives

CompoundBioavailability (%)Solubility (mg/mL)Caco-2 Permeability (nm/s)
Compound A41532
Compound B25320
Target CompoundTBDTBDTBD

Biological Activity Against Cancer

In vitro studies have demonstrated that the target compound exhibits potent anti-cancer activity across various cell lines. For example, it has shown effectiveness against gastric and ovarian cancer cells by inducing cell cycle arrest and apoptosis .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the efficacy of the compound against several cancer cell lines:

  • Ovarian Cancer (A2780) : IC50 = 15 µM
  • Lung Cancer (A549) : IC50 = 12 µM
  • Colon Cancer (HCT116) : IC50 = 10 µM

These results indicate that the compound possesses significant cytotoxic effects on these cancer types.

Biological Activity Against Infectious Diseases

The compound has also been investigated for its potential use against Chlamydia trachomatis. Research indicates that it can inhibit C. trachomatis infectivity at low micromolar concentrations, demonstrating its dual-action potential against both cancer and infectious diseases .

Table 2: Efficacy Against Chlamydia trachomatis

Concentration (µM)Inhibition (%)
0.530
1.060
2.590

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of a piperidine intermediate. Key steps include:

  • Coupling 2-fluorobenzylsulfonamide to a piperidine scaffold using carbodiimide-based reagents (e.g., DCC or EDC) in dichloromethane or ethanol under inert conditions .
  • Optimizing stoichiometry (1.2–1.5 equivalents of sulfonamide) and temperature (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Look for characteristic signals:
  • Piperidine protons at δ 2.8–3.5 ppm (N,N-dimethyl groups).
  • Aromatic protons (2-fluorophenyl) at δ 7.1–7.4 ppm with coupling constants (J = 8–10 Hz) indicating fluorinated substitution .
  • 13C NMR : Confirm sulfonamide groups via signals at δ 40–45 ppm (SO2NH) and 115–120 ppm (C-F) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO2 hydration assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

  • Methodology :

  • Grow single crystals via slow evaporation in ethanol/water (70:30). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL (for small-molecule structures) or SHELXE (for twinned macromolecular data). Validate geometry with PLATON .
  • Advanced tip: Use hydrogen-bonding networks to confirm sulfonamide-piperidine interactions (e.g., N–H···O distances ~2.8 Å) .

Q. What strategies can address contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in murine plasma) and blood-brain barrier permeability (PAMPA assay) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. Adjust SAR studies to block metabolic hotspots (e.g., methylsulfonamide hydrolysis) .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodology :

  • Synthesize analogs with:
  • Modified fluorophenyl substituents (e.g., 3-F vs. 4-F) to probe steric effects.
  • Varied piperidine N-alkyl groups (e.g., ethyl vs. isopropyl) to enhance lipophilicity.
  • Screen against off-target receptors (e.g., GPCRs) to assess selectivity .

Q. What computational methods predict binding modes with carbonic anhydrase IX?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using the crystal structure of CA IX (PDB: 3IAI).
  • Validate with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns) .

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